molecular formula C16H15ClN4O4 B4023921 4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4023921
M. Wt: 362.77 g/mol
InChI Key: SEQUEPXLXLURKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and the use of efficient catalysts. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an effective catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives through condensation reactions, indicating the utility of specific catalysts in the synthesis of complex molecules (Karimi-Jaberi et al., 2012).

Molecular Structure Analysis

The molecular structure of related pyrazol-based compounds has been analyzed through X-ray diffraction, revealing the planarity of the benzene ring system and the trans arrangement of pyrazole rings, which might be similar in the structure of interest (Li-Zhipeng Tang et al., 2014).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives has been explored in various studies, indicating that these compounds participate in a range of chemical reactions, offering insights into the potential reactivity of the compound . For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives have been synthesized using different catalysts, showcasing the influence of catalysts on the efficiency and yield of such reactions (Vafaee et al., 2015).

Physical Properties Analysis

The physical properties of chemically related compounds, such as luminescent properties, have been characterized, suggesting that the compound of interest may also exhibit unique physical properties that could be useful in various applications (Li-Zhipeng Tang et al., 2014).

properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4/c1-6-12(15(22)20-18-6)14(13-7(2)19-21-16(13)23)8-3-10-11(4-9(8)17)25-5-24-10/h3-4,14H,5H2,1-2H3,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUEPXLXLURKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC3=C(C=C2Cl)OCO3)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 2
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 3
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 4
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 5
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 6
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

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